
Dimethyl (2-oxo-1,1,2-triphenylethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (2-oxo-1,1,2-triphenylethyl)phosphonate is a chemical compound known for its unique structure and properties It is a phosphonate ester with a central phosphorous atom bonded to two methoxy groups and a 2-oxo-1,1,2-triphenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2-oxo-1,1,2-triphenylethyl)phosphonate typically involves the reaction of triphenylacetaldehyde with dimethyl phosphite. The reaction is usually carried out under an inert atmosphere to prevent oxidation and is catalyzed by a base such as triethylamine. The reaction proceeds via a nucleophilic addition mechanism, where the phosphite attacks the carbonyl carbon of the aldehyde, followed by elimination of water to form the phosphonate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2-oxo-1,1,2-triphenylethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine oxides.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Dimethyl (2-oxo-1,1,2-triphenylethyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for phosphonate-based drugs.
Industry: Utilized in the production of flame retardants and plasticizers due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Dimethyl (2-oxo-1,1,2-triphenylethyl)phosphonate involves its ability to form stable complexes with various substrates. The phosphonate group can coordinate with metal ions, making it useful in catalysis and as a ligand in coordination chemistry. The compound’s reactivity is largely due to the electron-withdrawing nature of the phosphonate group, which makes the central carbon more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-oxoheptylphosphonate
- Dimethyl (hexanoylmethyl)phosphonate
- Dimethyl (1-diazo-2-oxopropyl)phosphonate
Uniqueness
Dimethyl (2-oxo-1,1,2-triphenylethyl)phosphonate is unique due to its triphenylethyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to other phosphonates with simpler alkyl groups. Additionally, the presence of three phenyl rings can influence the compound’s solubility and interaction with other molecules, making it particularly useful in specialized applications.
Properties
CAS No. |
61565-68-2 |
|---|---|
Molecular Formula |
C22H21O4P |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-dimethoxyphosphoryl-1,2,2-triphenylethanone |
InChI |
InChI=1S/C22H21O4P/c1-25-27(24,26-2)22(19-14-8-4-9-15-19,20-16-10-5-11-17-20)21(23)18-12-6-3-7-13-18/h3-17H,1-2H3 |
InChI Key |
UGMJTZAOSKAZRX-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


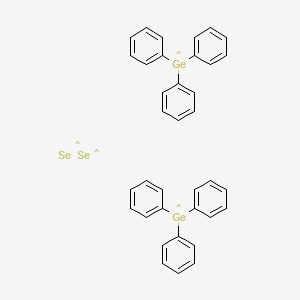
![N-{3-[Bis(2-hydroxyethyl)amino]propyl}-16-methylheptadecanamide](/img/structure/B14583063.png)
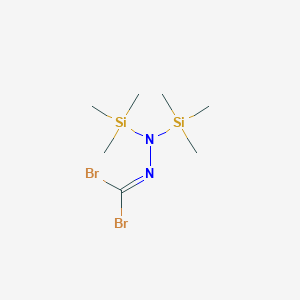
![[5-(But-3-yn-1-yl)furan-2-yl]methanol](/img/structure/B14583074.png)
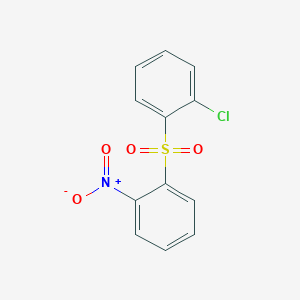
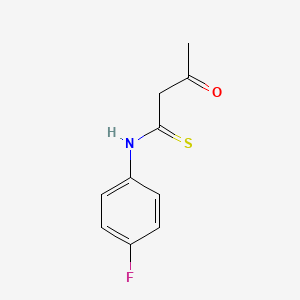
![N-[4-(9H-Xanthen-9-YL)phenyl]-9H-xanthen-9-amine](/img/structure/B14583091.png)


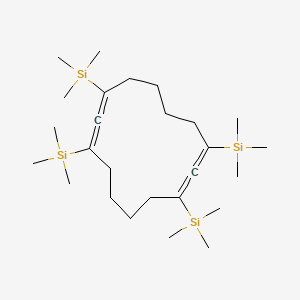
![Benzamide, N-[3-(dimethylamino)propyl]-2-(2-phenylethyl)-](/img/structure/B14583127.png)


![3-{4-[(But-2-en-1-yl)oxy]phenyl}propanehydrazide](/img/structure/B14583150.png)
